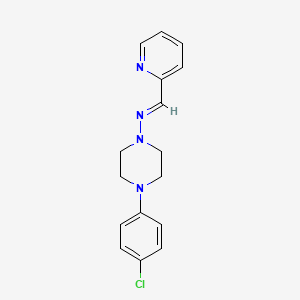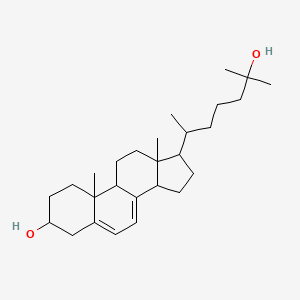
(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chloro-phenyl group and a pyridin-2-ylmethylene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-chloroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-chloro-phenyl)-piperazine.
Condensation Reaction: The 4-(4-chloro-phenyl)-piperazine is then reacted with pyridine-2-carbaldehyde under basic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridin-2-ylmethylene group, converting it to a pyridin-2-ylmethyl group.
Substitution: The chloro-phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Pyridin-2-ylmethyl derivatives.
Substitution: Halogenated derivatives of the chloro-phenyl group.
科学研究应用
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system receptors.
Antimicrobial Activity: Studies have shown its potential antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to central nervous system receptors, potentially modulating their activity. The chloro-phenyl and pyridin-2-ylmethylene groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,6-dichloro-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(1H-indol-3-ylmethylene)-amine
Uniqueness:
- Structural Features: The presence of the pyridin-2-ylmethylene group distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C16H17ClN4 |
|---|---|
分子量 |
300.78 g/mol |
IUPAC 名称 |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-14-4-6-16(7-5-14)20-9-11-21(12-10-20)19-13-15-3-1-2-8-18-15/h1-8,13H,9-12H2/b19-13+ |
InChI 键 |
XEILQAYUBZKHKX-CPNJWEJPSA-N |
手性 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=N3 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
![Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12001187.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)

![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)


![(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B12001213.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)

![7-(4-chlorobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001235.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)

